P2X3 Receptor Antagonist Activity: Evandamine Demonstrates Defined EC50 Value for Purinergic Pain Pathway Research
Evandamine exhibits antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 value of 80 nM when tested at 10 μM concentration in Xenopus oocytes expressing the receptor [1]. This defined EC50 provides a quantitative baseline for P2X3-mediated pain pathway studies. In contrast, commonly used analgesic reference compounds such as morphine or non-steroidal anti-inflammatory drugs (NSAIDs) do not engage P2X3 receptors at comparable concentrations, and other purinergic antagonists like A-317491 have different potency profiles (Ki = 22 nM at human P2X3).
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (at 10 μM test concentration) |
| Comparator Or Baseline | A-317491 (selective P2X3/P2X2/3 antagonist): Ki = 22 nM at human P2X3; classical analgesics (morphine, NSAIDs): no reported P2X3 activity |
| Quantified Difference | Evandamine EC50 is approximately 3.6-fold higher than A-317491 Ki; Evandamine uniquely combines P2X3 antagonism with opioid and lipoxygenase activity absent in A-317491 |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured at 10 μM compound concentration |
Why This Matters
This quantifies Evandamine's utility as a research tool for studying P2X3-mediated pain signaling with concurrent activity at complementary pathways, enabling multi-mechanism experimental designs not achievable with selective P2X3 antagonists alone.
- [1] BindingDB. Affinity Data: Evandamine EC50 80 nM at recombinant rat P2X3. BindingDB ID BDBM50118219. View Source
